molecular formula C28H35ClO11 B14368286 [(2S,3S,7S,8R,9R,10S,11R,13S,14R,17R)-2,9,10-triacetyloxy-13-chloro-8,17-dimethyl-4,12-dimethylidene-16-oxo-15,18-dioxatetracyclo[9.6.1.01,14.03,8]octadecan-7-yl] acetate

[(2S,3S,7S,8R,9R,10S,11R,13S,14R,17R)-2,9,10-triacetyloxy-13-chloro-8,17-dimethyl-4,12-dimethylidene-16-oxo-15,18-dioxatetracyclo[9.6.1.01,14.03,8]octadecan-7-yl] acetate

Cat. No.: B14368286
M. Wt: 583.0 g/mol
InChI Key: PXWWTSQKNXBHTK-LMYUHSOWSA-N
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Description

The compound “[(2S,3S,7S,8R,9R,10S,11R,13S,14R,17R)-2,9,10-triacetyloxy-13-chloro-8,17-dimethyl-4,12-dimethylidene-16-oxo-15,18-dioxatetracyclo[9.6.1.01,14.03,8]octadecan-7-yl] acetate” is a complex organic molecule characterized by multiple chiral centers, acetoxy groups, and a chlorinated tetracyclic structure. Compounds of this nature often exhibit significant biological activity and are of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of the tetracyclic core, introduction of functional groups, and stereoselective reactions to ensure the correct configuration at each chiral center. Common synthetic methods may include:

    Cyclization reactions: to form the tetracyclic core.

    Acetylation reactions: to introduce acetoxy groups.

    Chlorination reactions: to add the chlorine atom at the specified position.

Industrial Production Methods

Industrial production of such compounds may involve:

    Optimization of reaction conditions: to maximize yield and purity.

    Use of catalysts: to enhance reaction rates and selectivity.

    Purification techniques: such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

The compound may undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

    Synthesis of analogs: Modifying the structure to create new compounds with potentially improved properties.

    Reaction mechanism studies: Understanding how the compound reacts under various conditions.

Biology

    Enzyme inhibition: Investigating the compound’s ability to inhibit specific enzymes.

    Cell signaling: Studying its effects on cellular signaling pathways.

Medicine

    Drug development: Exploring its potential as a therapeutic agent for various diseases.

    Pharmacokinetics: Understanding how the compound is absorbed, distributed, metabolized, and excreted in the body.

Industry

    Material science: Using the compound in the development of new materials with unique properties.

    Agriculture: Investigating its potential as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of such a compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include:

    Binding to active sites: Inhibiting enzyme activity.

    Modulating receptor activity: Affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

    [(2S,3S,7S,8R,9R,10S,11R,13S,14R,17R)-2,9,10-triacetyloxy-13-chloro-8,17-dimethyl-4,12-dimethylidene-16-oxo-15,18-dioxatetracyclo[9.6.1.01,14.03,8]octadecan-7-yl] acetate: A similar compound with slight variations in functional groups or stereochemistry.

    This compound: Another analog with different substituents.

Uniqueness

The uniqueness of the compound lies in its specific configuration, functional groups, and potential biological activity. These features may confer unique properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C28H35ClO11

Molecular Weight

583.0 g/mol

IUPAC Name

[(2R,3S,7S,8R,9R,10S,11R,13S,14R)-2,9,10-triacetyloxy-13-chloro-8,17-dimethyl-4,12-dimethylidene-16-oxo-15,18-dioxatetracyclo[9.6.1.01,14.03,8]octadecan-7-yl] acetate

InChI

InChI=1S/C28H35ClO11/c1-11-9-10-18(35-14(4)30)27(8)19(11)23(37-16(6)32)28-13(3)26(34)39-24(28)20(29)12(2)21(40-28)22(36-15(5)31)25(27)38-17(7)33/h13,18-25H,1-2,9-10H2,3-8H3/t13?,18-,19+,20-,21+,22-,23+,24-,25-,27-,28?/m0/s1

InChI Key

PXWWTSQKNXBHTK-LMYUHSOWSA-N

Isomeric SMILES

CC1C(=O)O[C@@H]2C13[C@@H]([C@H]4C(=C)CC[C@@H]([C@@]4([C@H]([C@H]([C@H](O3)C(=C)[C@@H]2Cl)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC1C(=O)OC2C13C(C4C(=C)CCC(C4(C(C(C(O3)C(=C)C2Cl)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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